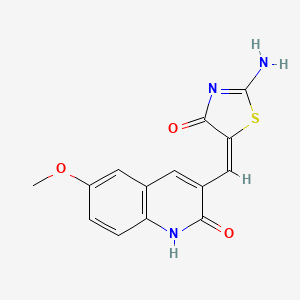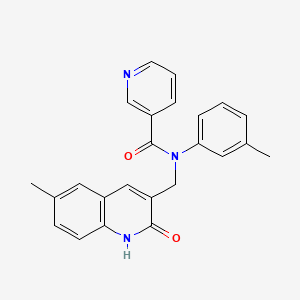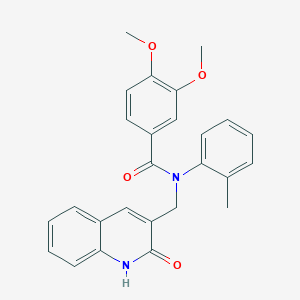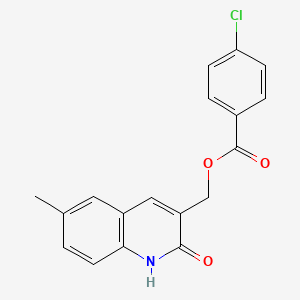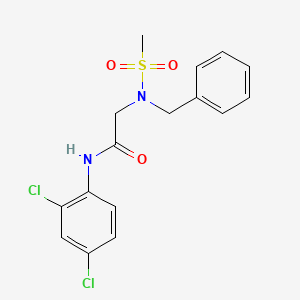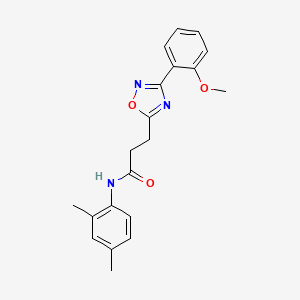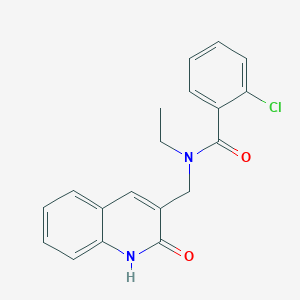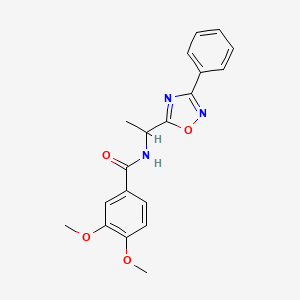![molecular formula C18H21N3O4S B7700201 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide CAS No. 769160-60-3](/img/structure/B7700201.png)
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide, also known as MSAB, is a novel small molecule inhibitor that has shown promising potential in cancer treatment.
Wirkmechanismus
The mechanism of action of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of various proteins. Myristoylation is a post-translational modification that is important for the proper localization and function of many proteins, including those involved in cancer cell proliferation and survival. By inhibiting NMT, this compound disrupts the myristoylation of these proteins and leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and anti-viral effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the replication of several viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide is its specificity towards NMT, which makes it a promising candidate for cancer treatment. However, the limited solubility of this compound in aqueous solutions can be a challenge for its use in lab experiments. In addition, the lack of clinical data on this compound limits its applicability in human studies.
Zukünftige Richtungen
There are several future directions for the research on 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide. One direction is to further investigate the anti-inflammatory and anti-viral properties of this compound and its potential use in the treatment of inflammatory and viral diseases. Another direction is to explore the combination of this compound with other cancer drugs to enhance their efficacy. Furthermore, the development of more soluble forms of this compound can improve its use in lab experiments and clinical studies.
Synthesemethoden
The synthesis of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide involves a series of chemical reactions including the condensation of 4-aminobenzoic acid with N-methyl-2-phenylethylamine, followed by acylation with N-methylsulfonyl chloride, and finally coupling with N-(tert-butoxycarbonyl)-L-aspartic acid. The final product is obtained after deprotection and purification steps.
Wissenschaftliche Forschungsanwendungen
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Furthermore, this compound has been found to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment.
Eigenschaften
IUPAC Name |
4-[[2-[methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-26(24,25)21(12-11-14-5-3-2-4-6-14)13-17(22)20-16-9-7-15(8-10-16)18(19)23/h2-10H,11-13H2,1H3,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZOJMVQZFKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)

